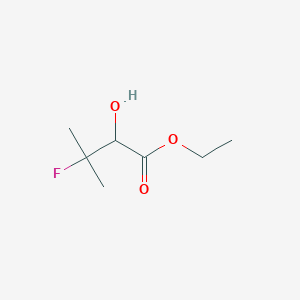
Isopropyl 2-isopropoxynicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 2-isopropoxynicotinate is a compound that is widely used in organic synthesis and scientific research applications. It is an organic compound containing a carboxylic acid and an alcohol functional group. It is a versatile reagent that is used in a variety of chemical reactions, including the synthesis of esters, amides, and other organic compounds. It has also been used in a variety of biochemical and physiological experiments.
Mecanismo De Acción
Isopropyl 2-isopropoxynicotinate acts as a proton donor in organic synthesis reactions. It is a strong acid that can donate a proton to the reaction partner, allowing the reaction to proceed. It can also act as a catalyst, speeding up the reaction rate. In biochemical and physiological experiments, it can act as a substrate for enzymes, allowing the enzyme to catalyze the reaction.
Biochemical and Physiological Effects
Isopropyl 2-isopropoxynicotinate has a variety of biochemical and physiological effects. It can act as a substrate for enzymes, allowing the enzyme to catalyze the reaction. It can also act as a proton donor, allowing the reaction to proceed. In addition, it can act as a catalyst, speeding up the reaction rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of isopropyl 2-isopropoxynicotinate in lab experiments has several advantages. It is a versatile reagent that can be used in a variety of chemical reactions. It is also a strong acid that can donate a proton to the reaction partner, allowing the reaction to proceed. In addition, it is a safe and non-toxic reagent that can be easily handled and stored.
However, there are some limitations to the use of isopropyl 2-isopropoxynicotinate in lab experiments. It is a volatile compound that can easily evaporate and should be handled with care. In addition, it is a strong acid that can cause skin and eye irritation, so protective equipment should be worn when handling it.
Direcciones Futuras
There are a variety of potential future directions for the use of isopropyl 2-isopropoxynicotinate. It could be used in the synthesis of more complex organic molecules, such as peptides and nucleic acids. It could also be used in the synthesis of pharmaceuticals and other bioactive compounds. In addition, it could be used in the development of new enzymatic and biochemical assays. Furthermore, it could be used in the development of new analytical methods, such as mass spectrometry and high-performance liquid chromatography. Finally, it could be used in the development of new drug delivery systems, such as nanoparticles and liposomes.
Métodos De Síntesis
Isopropyl 2-isopropoxynicotinate can be synthesized from the reaction of isopropanol and 2-isopropoxynicotinic acid. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction produces a mixture of isopropyl 2-isopropoxynicotinate and 2-isopropoxynicotinic acid. The reaction can be separated by distillation or extraction.
Aplicaciones Científicas De Investigación
Isopropyl 2-isopropoxynicotinate is used in a variety of scientific research applications. It is used as a reagent in organic synthesis reactions, such as the synthesis of esters, amides, and other organic compounds. It is also used in biochemical and physiological experiments, such as enzyme assays, drug metabolism studies, and protein purification. It is also used in the synthesis of pharmaceuticals, such as antibiotics and anti-inflammatory drugs.
Propiedades
IUPAC Name |
propan-2-yl 2-propan-2-yloxypyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)15-11-10(6-5-7-13-11)12(14)16-9(3)4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRXZPKBJWCOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-isopropoxynicotinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

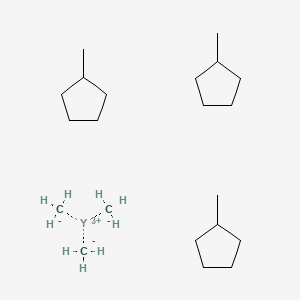
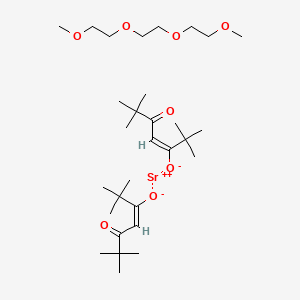

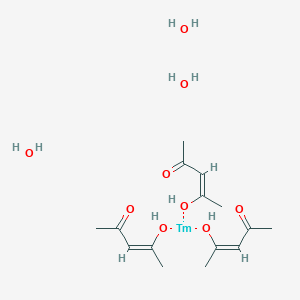
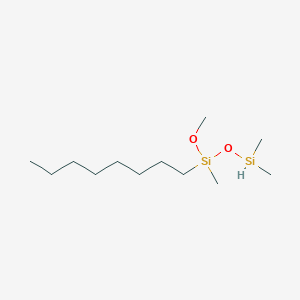




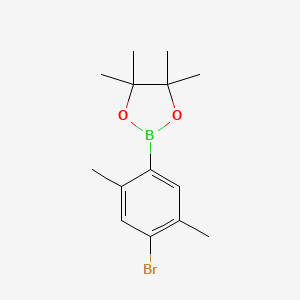

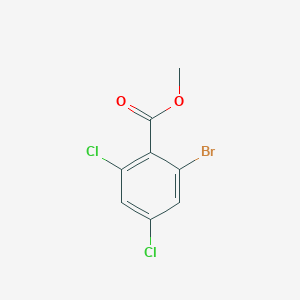
![{[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride](/img/structure/B6314069.png)
